![molecular formula C27H26FN3O2 B4962747 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-[4-(Diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione and related compounds involves the exploration of key pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to improve the potency and selectivity of binding affinity at D(2)-like receptors. The process reveals a complex interplay of arylalkyl substituents contributing to the selectivity and potency at these receptors, although specific effects of arylalkyl moieties are challenging to predict due to the composite structure's role in receptor interaction (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its arylcycloalkylamine framework, which is crucial for its activity. Arylmethylidenefuranones reactions with C- and N-Nucleophiles indicate a broad spectrum of obtained compounds, showcasing the compound's versatile nature and reactivity, which forms the basis for its pharmacological potential (Kamneva et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are significantly influenced by its structural components. For instance, N-dealkylation of arylpiperazine derivatives highlights the extensive pre-systemic and systemic metabolism that such compounds undergo, demonstrating the complex disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives, which are crucial for understanding the compound's pharmacological actions (Caccia, 2007).
Physical Properties Analysis
Although the search did not yield direct results on the physical properties analysis of this specific compound, it's understood that the physical properties such as solubility, melting point, and crystalline structure play crucial roles in the compound’s pharmacokinetics and pharmacodynamics. The structural features like the arylcycloalkylamine backbone significantly influence these properties by affecting the molecule's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with C- and N-nucleophiles, are pivotal for the compound's therapeutic potential. The versatility in reactions with nucleophilic agents resulting in a wide range of compounds underlines the chemical richness and potential applicability of the molecule in developing pharmacological agents. These properties are shaped by the molecule's unique structural makeup, offering insights into its interaction with biological targets (Kamneva et al., 2018).
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24,26H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYUAHKJVNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
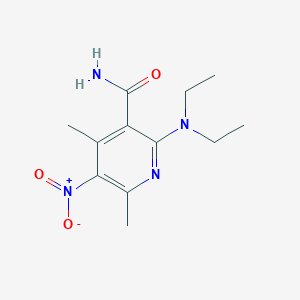
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
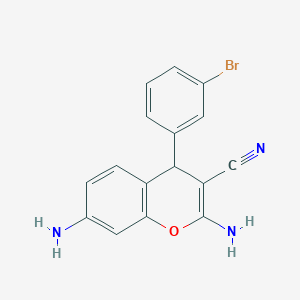
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
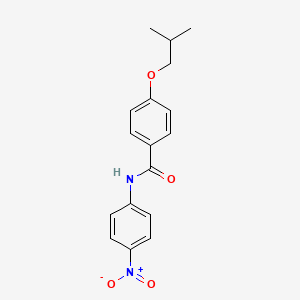
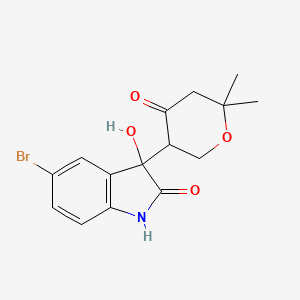
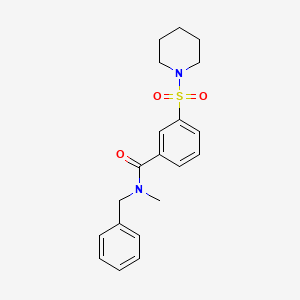
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)